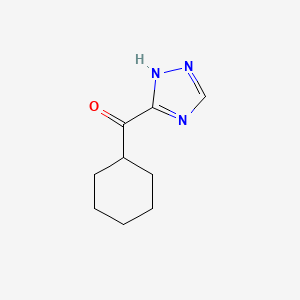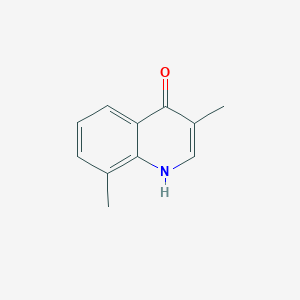
3,8-二甲基喹啉-4-醇
描述
3,8-Dimethylquinolin-4-ol is an organic compound with the CAS Number: 76925-53-6 . It has a molecular weight of 173.21 and its IUPAC name is 3,8-dimethyl-4-quinolinol . The compound is typically stored as a powder .
Molecular Structure Analysis
The InChI code for 3,8-Dimethylquinolin-4-ol is 1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3, (H,12,13) . This indicates that the compound has a quinoline core structure with methyl groups at the 3 and 8 positions and a hydroxyl group at the 4 position .Physical And Chemical Properties Analysis
3,8-Dimethylquinolin-4-ol is a powder . Its molecular weight is 173.21 . Unfortunately, the available resources do not provide further information on its physical and chemical properties.科学研究应用
Quinoline derivatives are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in several scientific fields, including medicine, food, catalysts, dyes, materials, refineries, electronics, etc .
-
Antimicrobial Activity : Most quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety . Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
-
Antimalarial Activity : Quinolines have been used extensively in the treatment of malaria . The antimalarial activity of quinolines is due to their ability to inhibit the growth of Plasmodium parasites, which cause malaria .
-
Anticancer Activity : Some quinoline derivatives have shown potential as anticancer agents . They work by inhibiting the growth of cancer cells and inducing apoptosis .
-
Antiviral Activity : Quinoline derivatives have also shown antiviral properties . They inhibit the replication of various viruses, including the human immunodeficiency virus (HIV) .
-
Anti-inflammatory Activity : Quinoline derivatives have been found to exhibit anti-inflammatory effects . They work by inhibiting the production of pro-inflammatory cytokines and other inflammatory mediators .
-
Antifungal Activity : A series of new fluorinated quinoline analogs were synthesized using Tebufloquin as the lead compound . The antifungal activity was tested at 50 μg/mL, and the bioassay results showed that these quinoline derivatives had good antifungal activity . Among them, compounds 2b, 2e, 2f, 2k, and 2n exhibited good activity (>80%) against S. sclerotiorum, and compound 2g displayed good activity (80.8%) against R. solani .
-
Pesticide Discovery : Quinoline compounds, as a class of heterocyclic compounds with a quinoline skeleton, can be easily modified in structure, and play an important role in the development of new pesticides . Quinoline compounds not only have good antifungal, herbicidal, and anti-insecticidal activities, but also have anticancer, antimalarial, and antituberculosis activities .
-
Chemical Research : 3,8-Dimethylquinolin-4-ol is a chemical compound that can be used in various chemical research . Its properties such as melting point, boiling point, density, molecular formula, molecular weight, and physical properties can be studied .
-
Synthesis of New Compounds : 3,8-Dimethylquinolin-4-ol can be used as a starting material for the synthesis of new compounds . For example, a series of new fluorinated quinoline analogs were synthesized using Tebufloquin as the lead compound .
-
Pharmaceutical Research : Quinoline derivatives, including 3,8-Dimethylquinolin-4-ol, can be used in pharmaceutical research . They can be used to develop new drugs with antifungal, herbicidal, anti-insecticidal, anticancer, antimalarial, and antituberculosis activities .
安全和危害
属性
IUPAC Name |
3,8-dimethyl-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-4-3-5-9-10(7)12-6-8(2)11(9)13/h3-6H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLHHEEHMFWOUKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=O)C(=CN2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,8-Dimethylquinolin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



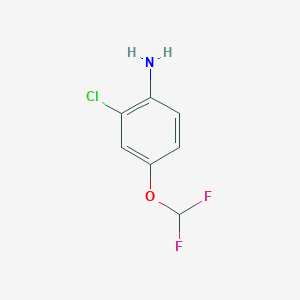
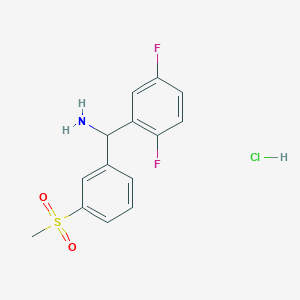
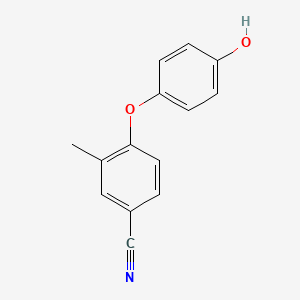
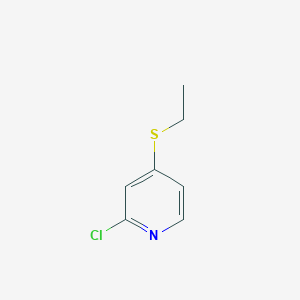

![2-[(Cyclobutylmethyl)amino]propan-1-ol](/img/structure/B1455867.png)
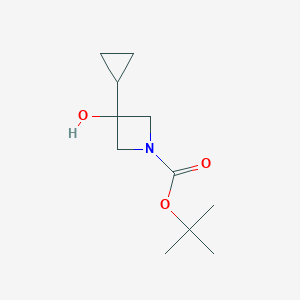
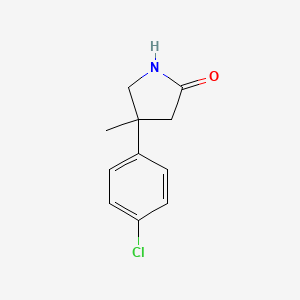
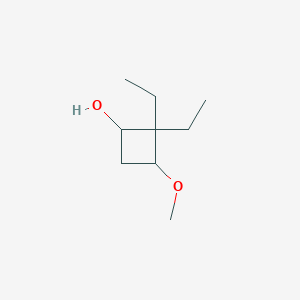
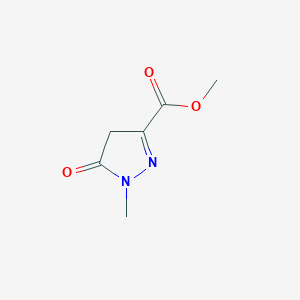
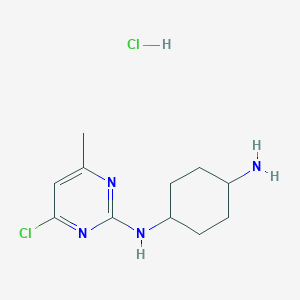
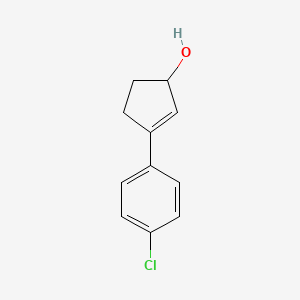
![[1-(1-methyl-1H-pyrazol-3-yl)propyl]amine](/img/structure/B1455878.png)
